molecular formula C16H17BrN2O4S B3447659 N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide CAS No. 6192-92-3

N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3447659
CAS RN: 6192-92-3
M. Wt: 413.3 g/mol
InChI Key: VAIWXKQATCIWEJ-UHFFFAOYSA-N
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Description

This compound is a type of amide, which is a common functional group in organic chemistry. It contains a bromophenyl group, a methoxyphenyl group, and a methylsulfonyl group attached to a glycine (the simplest amino acid) backbone .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate bromophenyl, methoxyphenyl, and methylsulfonyl precursors with glycine or a protected form of glycine. The exact method would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide functional group, which would result in strong hydrogen bonding. The bromophenyl and methoxyphenyl groups are both aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

As an amide, this compound would be expected to participate in typical amide reactions, such as hydrolysis. The bromine atom on the bromophenyl group could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group would likely make it polar and capable of participating in hydrogen bonding .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also be interesting to investigate how the different functional groups on the molecule influence these aspects .

properties

IUPAC Name

N-(4-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S/c1-23-15-9-7-14(8-10-15)19(24(2,21)22)11-16(20)18-13-5-3-12(17)4-6-13/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIWXKQATCIWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977468
Record name N-(4-Bromophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide

CAS RN

6192-92-3
Record name N-(4-Bromophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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